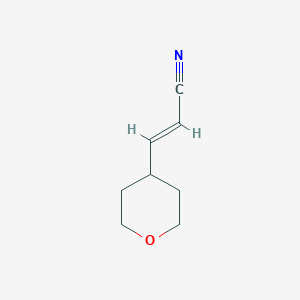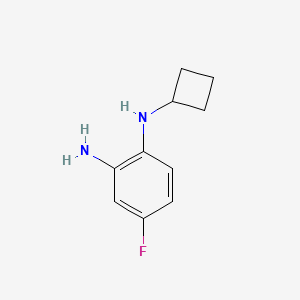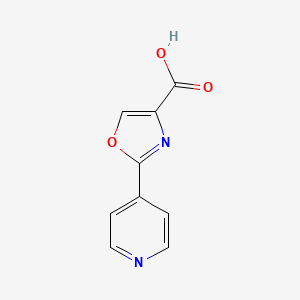
2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” contains a pyridine ring, an oxazole ring, and a carboxylic acid group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered aromatic ring . The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and it often contributes to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of a compound like “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” would likely be planar due to the conjugated system of the pyridine and oxazole rings . The presence of the carboxylic acid group could also lead to the formation of hydrogen bonds, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis
The chemical reactivity of “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” would likely be influenced by the functional groups present in the molecule. The pyridine ring is known to undergo electrophilic substitution reactions . The oxazole ring, being an aromatic system, can also participate in electrophilic substitution reactions . The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be polar due to the presence of the carboxylic acid group and the heteroatoms in the pyridine and oxazole rings .Applications De Recherche Scientifique
Supramolecular Structures
2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid and its derivatives play a significant role in the formation of supramolecular structures. For instance, the E and Z isomers of similar compounds exhibit different spatial arrangements, contributing to diverse supramolecular architectures through hydrogen bonding and π-π stacking interactions (Trujillo-Ferrara et al., 2004).
Catalytic Activities
These compounds are also integral in catalytic processes. Notably, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, which can be synthesized from (2-pyridyl)alkyl carboxylic acids, have demonstrated effective catalytic activities in the arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
Synthesis of Derivatives
The acid and its derivatives are pivotal in the synthesis of various chemical compounds. One study highlighted the transformation of acylation products of functionally substituted 1,3-oxazoles into 1,3,4-oxadiazole derivatives, demonstrating the versatility of these compounds in chemical synthesis (Golovchenko et al., 2005).
Heterocyclic Chemistry
In heterocyclic chemistry, these compounds serve as crucial building blocks. For example, the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives has been reported, showcasing their utility in creating complex molecular structures (Prokopenko et al., 2010).
Optoelectronic Properties
The synthesis of novel oxazole derivatives, including 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid, has been explored for their potential in optoelectronics. These compounds exhibit interesting photophysical properties, making them suitable for applications in fluorescent OLEDs (Xing et al., 2017).
Coordination Polymers
These compounds are also used in the synthesis of coordination polymers, where they act as ligands to form complex structures with various metals. This application is evident in the creation of cadmium(II) coordination architectures, demonstrating their versatility in coordination chemistry (Wang et al., 2013).
Safety And Hazards
While specific safety and hazard information for “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” is not available, compounds containing pyridine and carboxylic acid groups should be handled with care. They should be kept away from sources of ignition and contact with skin and eyes should be avoided .
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-4-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLIZRJELLLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)
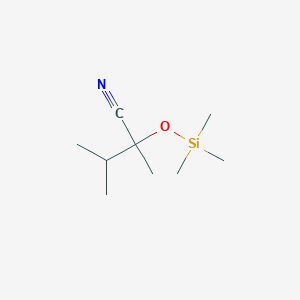
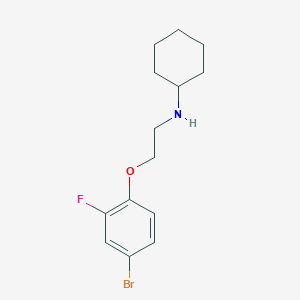
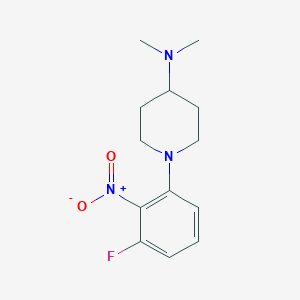
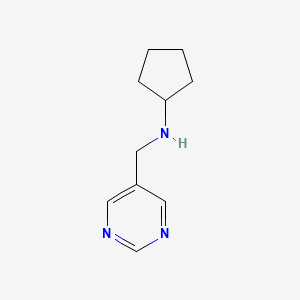
![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)

